N-(6-chloroquinolin-4-yl)benzamide
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Overview
Description
N-(6-chloroquinolin-4-yl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a quinoline ring and a benzamide moiety. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Anti-Influenza Virus Agents
N-(6-chloroquinolin-4-yl)benzamide derivatives have been studied for their potential as novel anti-influenza agents. These compounds have shown significant activity against various influenza virus strains, including H1N1 and H3N2, as well as influenza B virus . The derivatives have been evaluated through cytotoxicity assays, cytopathic effect assays, and plaque inhibition assays, demonstrating their ability to inhibit the replication of the virus.
Anticancer Activity
Some derivatives of N-(6-chloroquinolin-4-yl)benzamide have been designed as anticancer agents, particularly as congeners of sorafenib, a medication used to treat kidney, liver, and thyroid cancer . These compounds have exhibited antiproliferative activity against various cancer cell lines, making them promising candidates for further cancer research.
Antibacterial and Antifungal Properties
Research has indicated that N-(6-chloroquinolin-4-yl)benzamide derivatives can possess antibacterial and antifungal properties . These compounds have been tested against a range of gram-positive and gram-negative bacteria, showing varying degrees of growth inhibitory activity, which is crucial for developing new antibiotics.
Antioxidant Properties
Benzamide derivatives, including those of N-(6-chloroquinolin-4-yl)benzamide, have been analyzed for their antioxidant capabilities . They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activities, which are important for protecting cells from oxidative stress.
Anti-Tubercular Agents
Derivatives of N-(6-chloroquinolin-4-yl)benzamide have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . The search for potent anti-tubercular agents is critical due to the emergence of drug-resistant strains of tuberculosis.
Antiparasitic Activity
The antiparasitic potential of N-(6-chloroquinolin-4-yl)benzamide derivatives has also been explored. These compounds have shown promise in combating parasitic infections, which is a significant concern in many parts of the world .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that N-(6-chloroquinolin-4-yl)benzamide may also target this bacterium.
Mode of Action
It’s known that the compound undergoes aruthenium catalyzed remote C-5 alkylation via aromatic C–H bond activation . This process could potentially influence its interaction with its targets.
Result of Action
Related compounds have shown significant activity against diverse cancer cell lines , suggesting that N-(6-chloroquinolin-4-yl)benzamide might have similar effects.
properties
IUPAC Name |
N-(6-chloroquinolin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-7-14-13(10-12)15(8-9-18-14)19-16(20)11-4-2-1-3-5-11/h1-10H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVATZQIXIVPLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloroquinolin-4-yl)benzamide |
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